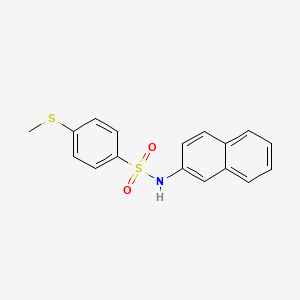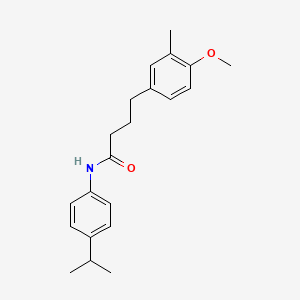![molecular formula C17H16N6O3S B5721897 4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)
4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as OTS964 and is a potent inhibitor of the cell cycle regulatory protein CDK9.
Mecanismo De Acción
OTS964 binds to the ATP-binding pocket of CDK9 and inhibits its kinase activity. This leads to the downregulation of transcriptional elongation and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
OTS964 has been shown to have a potent antiproliferative effect on cancer cells. It induces G1 cell cycle arrest and apoptosis in various cancer cell lines. Additionally, OTS964 has been shown to have antiangiogenic effects, which could be beneficial in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTS964 has the advantage of being a potent and specific inhibitor of CDK9, which makes it a valuable tool for studying the role of CDK9 in various biological processes. However, its potency can also be a limitation, as it can be toxic to cells at high concentrations. Additionally, the proprietary nature of the synthesis method can make it difficult for researchers to obtain the compound.
Direcciones Futuras
There are several potential future directions for research on OTS964. One area of interest is in combination therapy with other cancer drugs. OTS964 has been shown to have synergistic effects with various chemotherapeutic agents, and further research could lead to the development of more effective cancer treatments. Another area of interest is in the development of more potent and selective CDK9 inhibitors. Finally, research on the mechanism of action of OTS964 could lead to a better understanding of the role of CDK9 in cancer and other diseases.
Métodos De Síntesis
OTS964 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and is not publicly available.
Aplicaciones Científicas De Investigación
OTS964 has been shown to have potential applications in cancer research due to its ability to inhibit CDK9, which is a key regulator of transcriptional elongation. CDK9 is overexpressed in many types of cancer, and inhibiting its activity can lead to cell cycle arrest and apoptosis. OTS964 has been shown to be effective in inhibiting the growth of various cancer cell lines in vitro and in vivo.
Propiedades
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-17-5-2-10-22(17)14-6-8-16(9-7-14)27(25,26)19-13-3-1-4-15(11-13)23-12-18-20-21-23/h1,3-4,6-9,11-12,19H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHOTXOEXHHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)
![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)
![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)



![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)